![molecular formula C8H16Cl2N2O B1432111 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 1417301-86-0](/img/structure/B1432111.png)
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
描述
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected piperidine and azetidine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
作用机制
Target of Action
The primary targets of 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride are Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases . TYK2/JAK1 are involved in the regulation of immune responses, and their inhibition can help manage inflammatory conditions .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 and TYK2/JAK1 . It binds to these kinases, thereby inhibiting their activity. This results in the disruption of necroptosis and the regulation of immune responses .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway, preventing cell death and reducing inflammation . By inhibiting TYK2/JAK1, it affects the JAK-STAT signaling pathway, which plays a key role in immune system regulation .
Result of Action
The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in a necroptosis model in U937 cells . The compound’s action on TYK2/JAK1 results in an excellent anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
生化分析
Biochemical Properties
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has been shown to exhibit prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . The inhibition of RIPK1 is crucial in blocking necroptosis, a form of programmed cell death associated with inflammation and various diseases. By inhibiting RIPK1, this compound can potentially modulate inflammatory responses and provide therapeutic benefits in conditions such as inflammatory bowel disease .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . The compound’s ability to inhibit necroptosis suggests its potential to modulate cell signaling pathways and gene expression related to cell death and inflammation. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the activation of downstream necroptotic signaling pathways . This inhibition leads to a reduction in the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key effector of necroptosis. By blocking this pathway, this compound can effectively prevent necroptotic cell death and reduce inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under inert atmosphere and room temperature conditions . Long-term studies in vitro have shown that this compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent efficacy. At lower doses, it effectively inhibits RIPK1 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with RIPK1. The compound’s inhibition of RIPK1 affects the downstream signaling pathways involved in necroptosis and inflammation . Additionally, it may interact with other enzymes and cofactors involved in cellular metabolism, potentially altering metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s spirocyclic structure may facilitate its uptake and distribution across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments where it exerts its inhibitory effects on RIPK1.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in necroptotic signaling . The compound’s localization may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its activity and function in modulating cell death and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride typically involves the condensation of piperidone derivatives with appropriate amines. One common method includes the reaction of N-benzylpiperidone with thioglycolic acid and an amine under reflux conditions in toluene. The reaction is facilitated by the removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .
化学反应分析
Types of Reactions
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
科学研究应用
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
相似化合物的比较
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Similar in structure but differs in the position of the spirocyclic connection.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the ring, which can alter its chemical properties and biological activities.
Uniqueness
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of two chlorine atoms, which can influence its reactivity and interactions with biological targets. Its potential as a RIPK1 inhibitor also sets it apart from other similar compounds .
属性
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGNXFYCUYCIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561314-57-6 | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



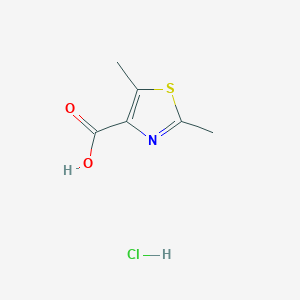
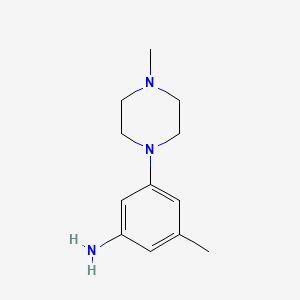
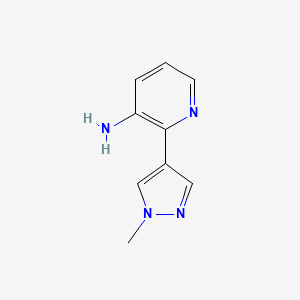
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)
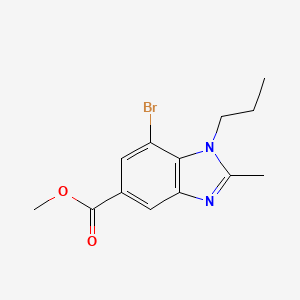
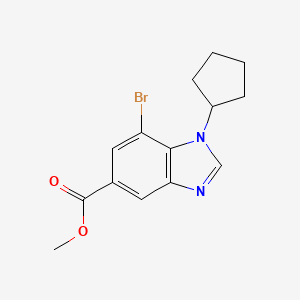
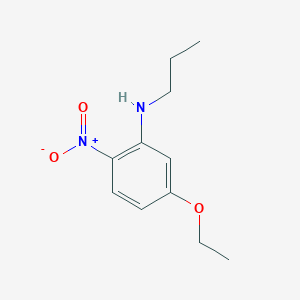
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)
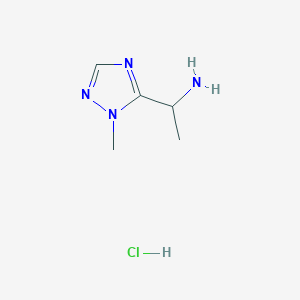
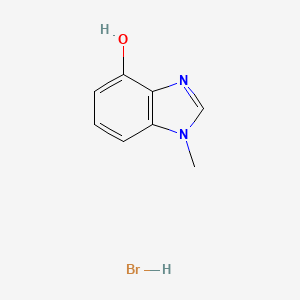
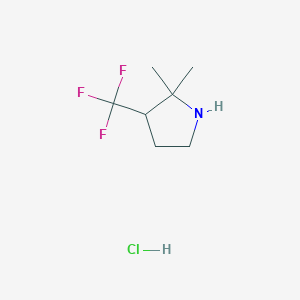
![Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B1432051.png)
